2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7Cl3F5O2S. It is known for its unique structural features, which include multiple halogen atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalytic hydrogenation and Bamberger rearrangement are also employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts acylation.
Solvents: Organic solvents such as dichloromethane and acetonitrile are often used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate derivatives. The presence of multiple halogen atoms enhances its electrophilicity, making it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the additional chlorine and fluorine atoms.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains fewer halogen atoms compared to 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride.
Uniqueness
This compound is unique due to its combination of multiple
Properties
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F5O2S/c8-2-4(11)1(7(13,14)15)5(12)3(9)6(2)18(10,16)17 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVVIWEFFTMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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